7H-Cyclopenta[h]quinoline, 8,9-dihydro-
Description
7H-Cyclopenta[h]quinoline, 8,9-dihydro- (CAS No. 7193-32-0) is a polycyclic aromatic compound featuring a fused cyclopentane and quinoline system. Its structure includes a partially hydrogenated cyclopenta ring (8,9-dihydro), contributing to unique stereoelectronic properties. Synthesis often involves cyclization reactions, such as the interaction of anthranilic acid derivatives with cyclopentanone in POCl₃, followed by functionalization with diamines or halogens .
Properties
IUPAC Name |
8,9-dihydro-7H-cyclopenta[h]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-9-6-7-10-4-2-8-13-12(10)11(9)5-1/h2,4,6-8H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNEQSOGSUPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482609 | |
| Record name | 7H-Cyclopenta[h]quinoline, 8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-32-0 | |
| Record name | 7H-Cyclopenta[h]quinoline, 8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentanone and aniline derivatives, which undergo a series of condensation and cyclization reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and controlled reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common practices to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7H-Cyclopenta[h]quinoline, 8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the quinoline ring.
Scientific Research Applications
7H-Cyclopenta[h]quinoline, 8,9-dihydro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[h]quinoline, 8,9-dihydro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural distinctions among 7H-Cyclopenta[h]quinoline, 8,9-dihydro- and related cyclopentaquinoline derivatives:
| Compound Name | CAS No. | Core Structure Features | Substituents/Modifications |
|---|---|---|---|
| 7H-Cyclopenta[h]quinoline, 8,9-dihydro- | 7193-32-0 | 8,9-dihydrocyclopenta fused to quinoline | No additional substituents |
| 2,3-dihydro-1H-Cyclopenta[c]quinoline | 65733-51-9 | 2,3-dihydrocyclopenta fused to quinoline | Positional isomerism (c vs. h ring) |
| 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | N/A | Chlorine at position 8, 2,3-dihydro | Electrophilic Cl substituent |
| Tetrahydro-5-H-cyclopenta[b]quinoline-1,8-dione | N/A | Tetrahydro ring with dual ketone groups | Oxo groups at positions 1 and 8 |
| Dibenz[a,h]acridine,8,9,10,11-tetrahydro-14-methyl | 101607-48-1 | Extended aromatic system with methyl group | Methyl at position 14, tetrahydro |
Structural Analysis :
- Ring Fusion Position: The position of cyclopenta fusion (e.g., [h] vs. [c] in quinoline) alters π-conjugation and steric effects, impacting reactivity .
- Hydrogenation State : Partial hydrogenation (e.g., 8,9-dihydro vs. tetrahydro) influences planarity and solubility. For instance, tetrahydro derivatives with ketones () exhibit higher polarity .
- Substituents : Electronegative groups (e.g., Cl in 8-chloro derivatives) enhance electrophilic substitution reactivity, while methyl groups improve lipophilicity .
Computational and Experimental Insights
Structural Similarity Metrics
Graph-based comparison methods () reveal that cyclopentaquinoline derivatives share subgraph motifs (e.g., fused bicyclic systems) but diverge in branching and substituents. These differences correlate with variations in protein target interactions .
Quantitative Structure–Property Relationships (QSPR)
Models show that hydrogenation state and substituent electronegativity critically influence retention indices and solubility (). For instance, dihydro derivatives exhibit lower polarity than tetrahydro-diones, affecting pharmacokinetic profiles .
Key Notes and Considerations
- Synthesis Challenges : Use of POCl₃ () requires stringent safety protocols due to its corrosive and toxic nature .
- Computational Tools: Programs like SHELXL () aid in crystallographic refinement, essential for resolving structural ambiguities in cyclopentaquinoline derivatives .
- Bioactivity Prediction : Structural alignment tools () are critical for predicting bioactivity and reducing experimental screening costs .
Q & A
Q. What are the standard synthetic routes for 7H-Cyclopenta[h]quinoline, 8,9-dihydro-?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting anthranilic acid with cyclopentanone in phosphoryl chloride (POCl₃) under reflux conditions . Post-synthesis, derivatives are obtained through oxidation (e.g., MnO₂) or reduction (e.g., LiAlH₄). Purification methods include preparative thin-layer chromatography (TLC) and recrystallization .
Key Steps:
- Cyclization in POCl₃ at high temperatures.
- Oxidation/reduction to modify functional groups.
- Purification via TLC and recrystallization.
Q. What analytical techniques are used to characterize cyclopentaquinoline derivatives?
Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and substituent positions .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyls) .
- Preparative TLC: Ensures purity before biological testing .
Q. What safety protocols apply when handling cyclopentaquinoline derivatives?
Methodological Answer: While specific data for 7H-cyclopenta[h]quinoline is limited, general lab safety practices for analogous compounds include:
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Fire Safety: Avoid open flames (flash point < 0°C for similar compounds) and use CO₂ extinguishers .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection .
Advanced Questions
Q. How do substituent variations affect the biological activity of cyclopentaquinoline derivatives?
Methodological Answer: Substituents like chlorine or methoxy groups modulate interactions with biological targets. For example:
- 7,9-Dichloro derivatives exhibit higher anticancer activity due to enhanced enzyme inhibition (e.g., topoisomerases) .
- Methoxy groups reduce antimicrobial efficacy but improve solubility for in vivo studies .
Q. Table 1: Comparative Biological Activity of Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 6,8,9-Trichloro derivative | Moderate | High |
| 7-Methoxy derivative | Low | Moderate |
Q. How can researchers resolve contradictions in reported synthetic yields for cyclopentaquinoline analogs?
Methodological Answer: Yield discrepancies often arise from reaction optimization variables:
- Temperature Control: Higher temperatures (e.g., 280°C in paraffin oil) improve cyclization efficiency but risk decomposition .
- Alkyl Chain Length: In acridine-cyclopentaquinoline hybrids, longer alkyl chains (e.g., pentyl vs. hexyl) increase yields due to improved solubility .
- Catalyst Purity: Trace impurities in POCl₃ can reduce yields by 10–15% .
Example:
Q. What experimental strategies validate enzyme inhibition mechanisms in cyclopentaquinoline derivatives?
Methodological Answer: Mechanistic studies combine in vitro and computational approaches:
- Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular Docking: Predict binding interactions using software like AutoDock (e.g., chlorine substituents occupying hydrophobic pockets) .
- Competitive Inhibition Tests: Use Lineweaver-Burk plots to confirm inhibition type .
Q. How can structural modifications enhance the pharmacokinetic profile of cyclopentaquinoline derivatives?
Methodological Answer: Optimization strategies include:
- Hydrophilic Substituents: Methoxy or hydroxyl groups improve aqueous solubility for oral bioavailability .
- Pro-drug Design: Esterification of carboxylic acid derivatives (e.g., acridine hybrids) enhances membrane permeability .
- Metabolic Stability: Introduce fluorine atoms to reduce cytochrome P450-mediated degradation .
Q. What methodologies address data reproducibility issues in cyclopentaquinoline synthesis?
Methodological Answer: Reproducibility requires strict protocol standardization:
- Reagent Quality: Use HPLC-grade solvents and freshly distilled POCl₃ to minimize side reactions .
- Reaction Monitoring: Track progress via TLC or GC-MS at 30-minute intervals .
- Peer Validation: Collaborate with independent labs to replicate key steps (e.g., cyclization) .
Q. How do researchers analyze contradictory biological activity data across studies?
Methodological Answer: Contradictions are resolved through:
- Dose-Response Curves: Confirm activity thresholds (e.g., IC₅₀) across multiple cell lines .
- Strain-Specific Testing: Compare antimicrobial activity against Gram-positive vs. Gram-negative bacteria .
- Meta-Analysis: Pool data from PubChem and Reaxys to identify trends (e.g., chlorine substitution correlating with potency) .
Q. What advanced techniques study the ecological impact of cyclopentaquinoline derivatives?
Methodological Answer: Environmental risk assessment involves:
- Aquatic Toxicity Tests: Use Daphnia magna or algae to determine LC₅₀ values .
- Biodegradation Studies: Monitor compound degradation via HPLC in simulated wastewater .
- QSAR Modeling: Predict ecotoxicity based on molecular descriptors (e.g., logP, polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
